3-methoxy Prostaglandin F1alpha
Overview
Description
3-Methoxy Prostaglandin F1alpha is a prostanoid, a type of bioactive lipid derived from arachidonic acid. It is characterized by its unique structure, which includes a methoxy group at the 3-position of the upper side chain.
Scientific Research Applications
3-Methoxy Prostaglandin F1alpha has several applications in scientific research:
Chemistry: It is used as a model compound to study the synthesis and reactivity of prostanoids.
Biology: Researchers study its role in various biological processes, including inflammation and cell signaling.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: While its industrial applications are limited, it is used in the development of new pharmaceuticals and biochemical assays
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
3-methoxy Prostaglandin F1alpha is a novel analog of Prostaglandin F1alpha (PGF1alpha) . Prostaglandins are known to signal through G-protein-coupled, prostanoid-specific receptors . .
Biochemical Pathways
Prostaglandins, including PGF1alpha, are involved in a wide range of biological processes, from blood pressure homeostasis to inflammation and pain perception . They act as autocrine or paracrine signaling agents and most have relatively short half-lives .
Biochemical Analysis
Temporal Effects in Laboratory Settings
There is currently no information available on the temporal effects of 3-methoxy Prostaglandin F1alpha in laboratory settings . This would include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
There is currently no information available on the dosage effects of this compound in animal models . This would include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Preparation Methods
The synthesis of 3-Methoxy Prostaglandin F1alpha involves multiple steps and requires specialized equipment and expertiseThe reaction conditions often involve the use of reagents such as N-bromosuccinimide (NBS), dimethyl sulfoxide (DMSO), and dimethylacetamide (DMA) .
Chemical Reactions Analysis
3-Methoxy Prostaglandin F1alpha undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert hydroxyl groups to ketones or aldehydes.
Reduction: Reducing agents can be used to convert ketones or aldehydes back to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). .
Comparison with Similar Compounds
3-Methoxy Prostaglandin F1alpha is unique due to the presence of the methoxy group at the 3-position. Similar compounds include:
Prostaglandin F1alpha: Lacks the methoxy group and has different biological activity.
Prostaglandin E1: Another prostanoid with distinct structural features and biological functions.
Prostaglandin D2:
Properties
IUPAC Name |
7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-3-methoxyheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38O6/c1-3-4-5-8-15(22)11-12-18-17(19(23)14-20(18)24)10-7-6-9-16(27-2)13-21(25)26/h11-12,15-20,22-24H,3-10,13-14H2,1-2H3,(H,25,26)/b12-11+/t15-,16?,17+,18+,19-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKBNBIEPZZFBF-XZFPMTPLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CCCCC(CC(=O)O)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CCCCC(CC(=O)O)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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